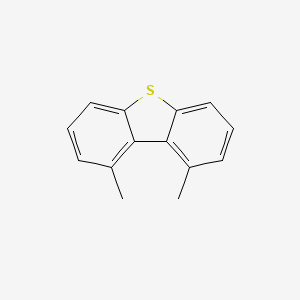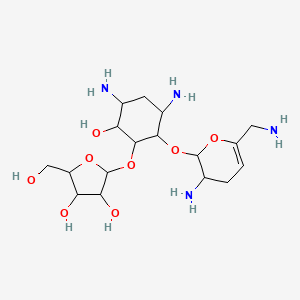
3',4'-Dideoxy-3'-eno-ribostamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Dideoxy-3’-eno-ribostamycin is an antibiotic compound produced by the strain of Streptomyces ribosidi-ficus AF-1 (PERM-P 2131). It exhibits activity against both gram-positive and gram-negative bacteria. The molecular formula of 3’,4’-Dideoxy-3’-eno-ribostamycin is C17H32N4O8, and it has a molecular weight of 420.46 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3’,4’-Dideoxy-3’-eno-ribostamycin is synthesized through a fermentation process involving the strain Streptomyces ribosidi-ficus AF-1. The fermentation is carried out under controlled conditions to optimize the yield and purity of the compound. The specific reaction conditions, such as temperature, pH, and nutrient composition, are carefully monitored to ensure the successful production of 3’,4’-Dideoxy-3’-eno-ribostamycin.
Industrial Production Methods: In industrial settings, the production of 3’,4’-Dideoxy-3’-eno-ribostamycin involves large-scale fermentation processes. The fermentation broth is subjected to downstream processing, which includes extraction, purification, and crystallization steps to obtain the final product. The industrial production methods are designed to maximize efficiency and cost-effectiveness while maintaining high product quality.
Análisis De Reacciones Químicas
Types of Reactions: 3’,4’-Dideoxy-3’-eno-ribostamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of 3’,4’-Dideoxy-3’-eno-ribostamycin include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products Formed: The major products formed from the chemical reactions of 3’,4’-Dideoxy-3’-eno-ribostamycin include various derivatives with enhanced antibacterial properties
Aplicaciones Científicas De Investigación
3’,4’-Dideoxy-3’-eno-ribostamycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of antibiotics. In biology, it is investigated for its antibacterial activity and potential use in treating bacterial infections. In medicine, 3’,4’-Dideoxy-3’-eno-ribostamycin is explored for its therapeutic potential and as a lead compound for developing new antibiotics. In industry, it is utilized in the production of antibacterial agents and other pharmaceutical products.
Mecanismo De Acción
The mechanism of action of 3’,4’-Dideoxy-3’-eno-ribostamycin involves binding to bacterial ribosomes and inhibiting protein synthesis. This disruption of protein synthesis leads to the death of bacterial cells. The compound targets the 30S ribosomal subunit, preventing the formation of functional ribosomes and thereby inhibiting bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3’,4’-Dideoxy-3’-eno-ribostamycin include other aminoglycoside antibiotics such as neomycin, kanamycin, and gentamicin. These compounds share structural similarities and exhibit similar mechanisms of action.
Uniqueness: What sets 3’,4’-Dideoxy-3’-eno-ribostamycin apart from other aminoglycoside antibiotics is its unique structure, which includes a 3’,4’-dideoxy-3’-eno modification. This structural modification enhances its antibacterial activity and makes it a valuable compound for further research and development.
Propiedades
Número CAS |
78788-31-5 |
|---|---|
Fórmula molecular |
C17H32N4O8 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
2-[3,5-diamino-2-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-hydroxycyclohexyl]oxy-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H32N4O8/c18-4-6-1-2-7(19)16(26-6)28-14-9(21)3-8(20)11(23)15(14)29-17-13(25)12(24)10(5-22)27-17/h1,7-17,22-25H,2-5,18-21H2 |
Clave InChI |
HJWXBBYTSANIQZ-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(OC(C1N)OC2C(CC(C(C2OC3C(C(C(O3)CO)O)O)O)N)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


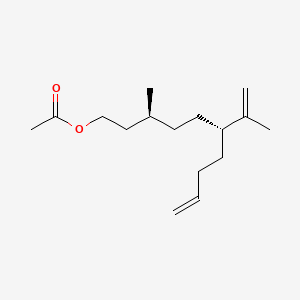
![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)

![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)
![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)


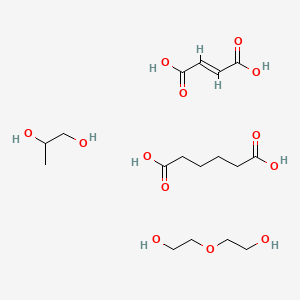
![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)

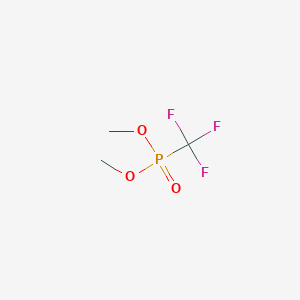
![5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine](/img/structure/B14143405.png)
